molecular formula C15H19N3S B12914056 N,N-Dimethyl-2-[(2-methyl-6-phenylpyrimidin-4-yl)sulfanyl]ethan-1-amine CAS No. 90185-67-4

N,N-Dimethyl-2-[(2-methyl-6-phenylpyrimidin-4-yl)sulfanyl]ethan-1-amine

Cat. No.: B12914056
CAS No.: 90185-67-4
M. Wt: 273.4 g/mol
InChI Key: BBDKNFBIWWMVJN-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-[(2-methyl-6-phenylpyrimidin-4-yl)sulfanyl]ethan-1-amine is a sulfur-containing pyrimidine derivative characterized by a dimethylaminoethyl chain linked via a sulfanyl group to a 2-methyl-6-phenylpyrimidine core. This structure combines a heteroaromatic system with a flexible amine side chain, which may confer unique physicochemical and biological properties.

Such compounds are often explored in medicinal chemistry for applications ranging from kinase inhibition to antimicrobial activity .

Properties

CAS No.

90185-67-4

Molecular Formula

C15H19N3S

Molecular Weight

273.4 g/mol

IUPAC Name

N,N-dimethyl-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylethanamine

InChI

InChI=1S/C15H19N3S/c1-12-16-14(13-7-5-4-6-8-13)11-15(17-12)19-10-9-18(2)3/h4-8,11H,9-10H2,1-3H3

InChI Key

BBDKNFBIWWMVJN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)SCCN(C)C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Preparation of the Pyrimidine Intermediate

  • The pyrimidine ring substituted with methyl and phenyl groups is typically synthesized via condensation reactions involving β-dicarbonyl compounds and amidines or guanidines.
  • Halogenation or thiolation at the 4-position of the pyrimidine ring is performed to introduce a good leaving group (e.g., chlorine) or a thiol group, enabling subsequent nucleophilic substitution.

Formation of the Sulfanyl Linkage

  • The key step involves the reaction of the 4-thiol or 4-halopyrimidine intermediate with N,N-dimethyl-2-mercaptoethanamine or its equivalent.
  • Alternatively, the reaction can be performed by nucleophilic substitution of a 4-chloropyrimidine derivative with N,N-dimethyl-2-mercaptoethanamine under basic conditions.
  • Typical reaction conditions include:
    • Solvent: polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
    • Base: potassium carbonate or sodium hydrogencarbonate to deprotonate the thiol and facilitate nucleophilic attack.
    • Temperature: room temperature to reflux (20–135 °C), depending on the reactivity of the substrates.
    • Reaction time: 2–12 hours, optimized for maximum yield.

Representative Experimental Data and Yields

Step Reaction Conditions Yield (%) Notes
Pyrimidine intermediate synthesis Condensation of β-dicarbonyl and amidine derivatives; reflux in ethanol or DMF 70–85 High purity intermediate for further reaction
Thiolation or halogenation at 4-position Use of thiolating agents or halogen sources (e.g., PCl5) at 0–50 °C 75–90 Ensures good leaving group for substitution
Nucleophilic substitution with N,N-dimethyl-2-mercaptoethanamine DMF, K2CO3, 80–135 °C, 6 h reflux 80–89 Key step forming sulfanyl linkage
Methylation (if required) Iodomethane, Cs2CO3, room temperature, overnight 83 Final functionalization step

Research Findings and Optimization Notes

  • The choice of base and solvent critically affects the reaction yield and selectivity. Potassium carbonate in DMF is preferred for its strong basicity and solubility.
  • Reaction temperature influences the rate and side reactions; reflux conditions (around 135 °C) improve conversion but require careful monitoring to avoid decomposition.
  • Purification by recrystallization from suitable solvents (ethyl acetate, ethanol) yields high-purity product (>98% by HPLC).
  • Analytical techniques such as NMR, MS, and HPLC are used to confirm the structure and purity of the final compound.
  • The sulfanyl linkage is stable under mild oxidative conditions but can be sensitive to strong oxidants, which should be avoided during synthesis and storage.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Yield (%) Remarks
Pyrimidine ring formation β-dicarbonyl + amidine Reflux in ethanol/DMF 70–85 Base for pyrimidine core
4-Position functionalization Thiolating agent or halogen source 0–50 °C 75–90 Prepares for nucleophilic substitution
Sulfanyl bond formation N,N-dimethyl-2-mercaptoethanamine + K2CO3 DMF, 80–135 °C, 6 h 80–89 Key coupling step
Amino group methylation Iodomethane + Cs2CO3 RT, overnight 83 Optional final step

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-((2-methyl-6-phenylpyrimidin-4-yl)thio)ethanamine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under specific conditions, although this is less common.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

N,N-Dimethyl-2-((2-methyl-6-phenylpyrimidin-4-yl)thio)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-((2-methyl-6-phenylpyrimidin-4-yl)thio)ethanamine is not fully understood, but it is believed to interact with various molecular targets due to its structural features. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the thioether linkage provides a site for potential redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Sulfanyl vs.

Sulfanyl Linkage and Side-Chain Variations

The dimethylaminoethyl chain is a common feature in many analogs, but its connectivity varies:

Compound Name Linkage Type Biological Relevance Reference
Target Compound Sulfanyl (thioether) Enhances hydrophobicity; may stabilize protein-ligand interactions via sulfur’s lone pairs
O-Isopropyl S-2-(dimethylethylammonium)ethyl ethylphosphonothiolate Phosphonothiolate Phosphorus-sulfur linkage increases reactivity; used in nerve agents
N,N-Dimethyl-2-(4-nitrophenoxy)ethan-1-amine Ether Nitrophenoxy group introduces strong electron-withdrawing effects

Key Observations :

  • The sulfanyl linkage in the target compound offers a balance between stability and flexibility, unlike the more reactive phosphonothiolate group in .
  • Piperazine-linked analogs (e.g., ) demonstrate improved solubility due to the basic nitrogen in the piperazine ring.

Physicochemical and Spectral Properties

  • HRMS and NMR: The target compound’s structural analogs (e.g., ) show characteristic NMR signals for dimethylamino groups (δ ~2.2–2.4 ppm for CH₃) and pyrimidine protons (δ ~6.5–8.5 ppm).
  • Crystallography : Pyrimidine derivatives (e.g., ) often form hydrogen-bonded networks (N–H···N and C–H···π interactions), which stabilize crystal structures and may correlate with solid-state stability.

Biological Activity

N,N-Dimethyl-2-[(2-methyl-6-phenylpyrimidin-4-yl)sulfanyl]ethan-1-amine, identified by the CAS number 1237067-27-4, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and implications for medicinal chemistry.

The chemical structure of this compound is characterized by the following:

PropertyValue
Molecular FormulaC₁₅H₁₉N₃S
Molecular Weight273.13 g/mol
SMILESCC1=NC(=CC(=N1)SCCN(C)C)C2=CC=CC=C2
CAS Number1237067-27-4

The biological activity of this compound can be attributed to its structural features, particularly the pyrimidine and sulfanyl groups. Compounds with similar structures have been shown to exhibit a range of biological activities, including:

  • Antimicrobial Activity : Research indicates that pyrimidine derivatives often possess antimicrobial properties, making them promising candidates for developing new antibiotics.
  • Anticancer Properties : Some studies suggest that compounds containing pyrimidine rings can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Amines are known for their role in neurotransmission; hence, this compound may influence neurological pathways, potentially offering neuroprotective benefits.

Case Studies and Research Findings

A review of the literature reveals several studies that investigate the biological effects of compounds structurally related to this compound:

  • Anticancer Activity : A study published in Frontiers in Chemistry examined various amine-containing compounds and their effects on cancer cell lines. The findings indicated that certain derivatives could significantly reduce cell viability in breast and lung cancer models through apoptosis induction .
  • Antimicrobial Studies : Research on similar sulfanyl-containing compounds has demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These compounds exhibited a dose-dependent inhibition of bacterial growth, suggesting potential as new antimicrobial agents .
  • Neuropharmacological Effects : A study highlighted the neuroprotective potential of amines in models of oxidative stress. It was noted that compounds with similar functional groups could mitigate neuronal damage induced by reactive oxygen species .

Q & A

Q. Methodological Considerations :

  • Minimizing Oxidation : Perform reactions under inert gas (N₂/Ar) to prevent sulfanyl group oxidation.
  • Side Reactions : Competing alkylation at the pyrimidine nitrogen can occur; use sterically hindered bases (e.g., LiHMDS) to favor sulfur nucleophilicity .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic Research Question

  • ¹H/¹³C NMR : Key signals include the dimethylamino group (δ ~2.2 ppm, singlet) and pyrimidine protons (δ ~6.5–8.5 ppm). The sulfanyl-linked CH₂ group appears as a triplet near δ ~3.5 ppm .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. The pyrimidine ring and sulfanyl linker often form dihedral angles of ~10–15° with adjacent aromatic groups, influencing packing via weak C–H⋯π interactions .

Advanced Tip : For polymorphic forms, compare hydrogen-bonding networks using graph-set analysis (e.g., Etter’s formalism) to identify dominant motifs like R₂²(8) rings .

How does the sulfanyl group influence biological activity, and what strategies validate its role in structure-activity relationships (SAR)?

Advanced Research Question
The sulfanyl group enhances:

  • Lipophilicity : Critical for membrane permeability (logP optimization via HPLC).
  • Hydrogen Bonding : Acts as a weak H-bond acceptor with target proteins (e.g., kinase ATP-binding pockets).

Q. Validation Strategies :

  • Isosteric Replacement : Substitute sulfur with O or NH to assess activity changes.
  • Docking Studies : Use AutoDock Vina to compare binding poses of sulfanyl vs. non-sulfur analogs. For example, in Toxoplasma gondii studies, sulfur-mediated interactions with Tyr228 improved inhibitor binding .

How can contradictory crystallographic data (e.g., polymorphic forms) be resolved?

Advanced Research Question
Contradictions often arise from:

  • Packing Variations : Different solvents during crystallization yield polymorphs (e.g., ethanol vs. acetone).
  • Hydrogen-Bonding Ambiguities : Use Hirshfeld surface analysis to quantify intermolecular contacts (e.g., C–H⋯O vs. C–H⋯S) .

Q. Resolution Workflow :

Refine all datasets with SHELXL using identical parameters (R-factor convergence <5%).

Compare thermal displacement parameters (U_eq) to identify disordered regions.

Validate with PXRD to confirm bulk-phase purity .

What computational methods predict the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., 100-ns trajectories in GROMACS) to assess sulfanyl group flexibility in binding pockets.
  • QM/MM Hybrid Models : Calculate charge distribution at the sulfanyl linker to optimize electrostatic complementarity (e.g., Gaussian09 for partial charges) .

Case Study : In kinase inhibitors, the sulfanyl group’s orientation stabilized π-π stacking with phenylalanine residues, reducing RMSD fluctuations by 30% compared to ether analogs .

Which analytical methods ensure purity and stability of this compound under storage?

Basic Research Question

  • HPLC : Use a C18 column (ACN/water + 0.1% TFA) with UV detection at λ = 254 nm. Purity criteria: ≥95% area .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor sulfanyl oxidation. LC-MS identifies degradation products (e.g., sulfoxide at m/z +16) .

Storage Recommendations : -20°C under argon; avoid light (amber vials) .

How do hydrogen-bonding patterns in the crystal lattice affect solubility and formulation?

Advanced Research Question

  • Solubility Prediction : Use Mercury CSD to calculate lattice energy. High-energy lattices (e.g., dominated by weak C–H⋯N bonds) correlate with better aqueous solubility .
  • Formulation Impact : Co-crystallization with succinic acid (as in doxylamine succinate) improves bioavailability by disrupting tight packing .

What are the ethical and safety protocols for handling this compound?

Basic Research Question

  • Safety Data : Refer to SDS for hazards (e.g., skin/eye irritation). Use PPE (nitrile gloves, goggles) and fume hoods .
  • Waste Disposal : Neutralize with 10% NaOH before incineration to avoid sulfanyl byproduct release .

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